molecular formula C7H11N B6155636 2-cyclopropyl-2-methylpropanenitrile CAS No. 1415396-26-7

2-cyclopropyl-2-methylpropanenitrile

Cat. No.: B6155636
CAS No.: 1415396-26-7
M. Wt: 109.17 g/mol
InChI Key: MVOFYFBLGIYYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-2-methylpropanenitrile: is an organic compound with the molecular formula C₆H₉N. It is a colorless liquid with a mild, fruity odor. This compound is commonly used as a building block in organic synthesis due to its unique structural features, which include a cyclopropyl group and a nitrile functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclopropanation of Alkenes: One common method to synthesize 2-cyclopropyl-2-methylpropanenitrile involves the cyclopropanation of alkenes. This can be achieved using diazomethane or other carbene precursors in the presence of a catalyst such as rhodium or copper.

    Nitrile Formation: Another route involves the formation of the nitrile group through the reaction of a suitable alkyl halide with sodium cyanide or potassium cyanide under reflux conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by nitrile formation. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Cyclopropyl-2-methylpropanenitrile can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium amide (NaNH₂) in liquid ammonia for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Cyclopropyl-2-methylpropanenitrile is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It serves as a model compound for understanding the metabolism and toxicity of nitriles.

Medicine

The compound is investigated for its potential use in drug development. Its structural features are explored for designing new therapeutic agents, particularly in the field of oncology and anti-inflammatory drugs.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the production of polymers and resins.

Mechanism of Action

The mechanism by which 2-cyclopropyl-2-methylpropanenitrile exerts its effects depends on the specific application. In chemical reactions, the cyclopropyl group can undergo ring-opening reactions, while the nitrile group can participate in nucleophilic addition or substitution reactions. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylacetonitrile: Similar in structure but lacks the additional methyl group.

    2-Methylpropanenitrile: Contains a methyl group but lacks the cyclopropyl ring.

    Cyclopropylmethylamine: Contains a cyclopropyl group and an amine instead of a nitrile.

Uniqueness

2-Cyclopropyl-2-methylpropanenitrile is unique due to the presence of both a cyclopropyl group and a nitrile group, which confer distinct reactivity and stability. This combination makes it a versatile building block in organic synthesis and a valuable compound in various scientific research applications.

Properties

CAS No.

1415396-26-7

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

2-cyclopropyl-2-methylpropanenitrile

InChI

InChI=1S/C7H11N/c1-7(2,5-8)6-3-4-6/h6H,3-4H2,1-2H3

InChI Key

MVOFYFBLGIYYNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1CC1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.